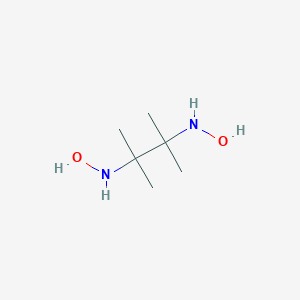

N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine

Descripción general

Descripción

N,N’-Dihydroxy-2,3-dimethyl-2,3-butanediamine is a reactant used in the preparation of phthalocyanine derivatives and heterospin complexes . It is colorless or pale yellow liquid, flammable at room temperature, soluble in water and most organic solvents .

Synthesis Analysis

N,N’-Dihydroxy-2,3-dimethyl-2,3-butanediamine can be synthesized by reacting dimethyl ketone and sodium sulfite in water to produce 2,3-dimethyl trithioglucose acid, which is then desulfurized to obtain the target product .Molecular Structure Analysis

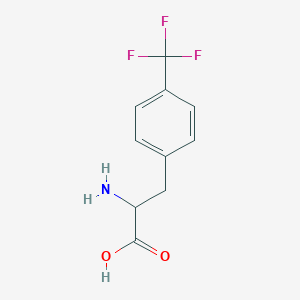

The molecular formula of N,N’-Dihydroxy-2,3-dimethyl-2,3-butanediamine is C6H16N2O2 . The molecular weight is 148.20 g/mol . The InChI string representation of its structure isInChI=1S/C6H16N2O2/c1-5(2,7-9)6(3,4)8-10/h7-10H,1-4H3 . Chemical Reactions Analysis

N,N’-Dihydroxy-2,3-dimethyl-2,3-butanediamine is often used as an intermediate in organic synthesis. It is primarily used to synthesize tannic acid, tannic acid esters, and other compounds . It can also be used as a ligand for metal ions .Physical and Chemical Properties Analysis

N,N’-Dihydroxy-2,3-dimethyl-2,3-butanediamine has a density of approximately 1.03 g/cm³ . Its boiling point is about 217°C , and the flash point is about 90°C .Aplicaciones Científicas De Investigación

Structural Analysis : The structures of related compounds like N,N′-dimethoxy-2,3-dimethyl-N,N′-dinitroso-2,3-butanediamine have been studied using X-ray methods, revealing insights into the geometry and bond lengths of alkoxynitrosoamine groups compared to nitrosoamines (Bagryanskaya et al., 1998).

Reaction with Phenylboronic Acid : N,N'-dihydroxy-N,N'-dimethylmethanediamine's reaction with phenylboronic acid was studied, leading to unexpected product formation, demonstrating the compound's complex chemical behavior (Kliegel et al., 1989).

Photoreactions in Alcohols : The photoreactions of related compounds like N,N-dimethylpyruvamide in methanol and ethanol have been investigated, highlighting the formation of various products and providing insights into their reaction mechanisms (Shima et al., 1984).

Cyanohydrin Synthesis : The synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid via cyanohydrin synthesis from related compounds has been explored, revealing insights into intermediate formations and reaction pathways (Powell et al., 1978).

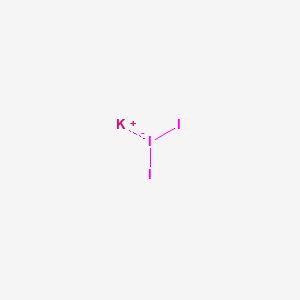

Complexes with Quadridentate Ligands : The study of cobalt(III) complexes containing quadridentate ligands like N-(2-aminoethyl)iminodiacetate and related diamines, such as meso-2,3-butanediamine, offered insights into their absorption, circular dichroism, and NMR spectra (Akamatsu et al., 1982).

Stereoregular Polyamides : Research on the synthesis of stereoregular polyamides derived from L-tartaric acid using (2S,3S)-(-)-2,3-dimethoxy-1,4-butanediamine revealed their high crystallinity, melting range, and optical activity (Bou et al., 1994).

Metal Complexes with Schiff Base Derivatives : The creation of new Schiff bases from 2-acetyl-1,8-dihydroxy-3,6-dimethylnaphthalene and related diamines, such as 2,3-butanediamine, and their metal complexes offered insights into coordination modes and spectral characteristics (Teixidor et al., 1985).

Asymmetric Synthesis from Tartaric Acid : The preparation of chiral derivatives from tartaric acid for asymmetric syntheses involving reactions with butyllithium in chiral media has been studied, providing a method for achieving high optical yields (Seebach et al., 1977).

Safety and Hazards

Propiedades

IUPAC Name |

N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2/c1-5(2,7-9)6(3,4)8-10/h7-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKQNCNEVLUBQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C)NO)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162561 | |

| Record name | 2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14384-45-3 | |

| Record name | 2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014384453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.